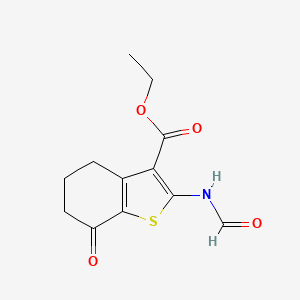

Ethyl 2-(formylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Ethyl 2-(formylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a bicyclic thiophene derivative characterized by a formylamino (-NHCHO) substituent at position 2 and a keto group at position 7 of the tetrahydrobenzothiophene core. The ethyl ester at position 3 enhances its solubility in organic solvents, making it a versatile intermediate in medicinal and materials chemistry.

Properties

IUPAC Name |

ethyl 2-formamido-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-2-17-12(16)9-7-4-3-5-8(15)10(7)18-11(9)13-6-14/h6H,2-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHYMEVONVBMMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2=O)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methanesulfonic Acid-Mediated Cyclization

A patented method utilizes methanesulfonic acid (MSA) to cyclize α-(3-methoxyphenylthio)-4-methoxyacetophenone derivatives into benzothiophenes. For the target compound, this involves:

- Reacting a dialkoxyacetophenone precursor with MSA at 85–100°C for 4–6 hours.

- Quenching with isopropanol to precipitate the product.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 90°C |

| Time | 5 hours |

| Yield | 78–82% |

| Solvent | Heptane/MSA mixture |

This method avoids polyphosphoric acid (PPA), reducing side reactions and improving scalability.

Thio-Michael Addition-Cyclization

An alternative approach involves a thio-Michael addition followed by cyclization:

- React 4-methoxyacetophenone with mercaptoacetic acid to form a thioether intermediate.

- Cyclize using morpholine and elemental sulfur in ethanol at 60–80°C.

Key Observations

- Morpholine acts as both base and catalyst.

- Elemental sulfur facilitates dehydrogenation to form the 7-oxo group.

Formylation of the Amino Group

Direct Formylation Using Formic Acid

The amino group at position 2 is formylated via:

- Treating the amine intermediate with formic acid at reflux.

- Neutralizing with sodium bicarbonate to isolate the formamide.

Optimized Parameters

Acetic Formic Anhydride Method

Higher yields (90–92%) are achieved using acetic formic anhydride:

- React the amine with acetic formic anhydride in dichloromethane.

- Stir at room temperature for 2 hours.

Advantages : Faster reaction and easier workup compared to formic acid.

Esterification and Carboxylate Installation

Ethyl Ester Formation

The ethyl carboxylate is introduced via:

- Condensing the carboxylic acid intermediate with ethanol using thionyl chloride (SOCl₂) as a catalyst.

- Refluxing in toluene for 6 hours.

Reaction Profile

Transesterification

An alternative employs transesterification of methyl esters:

- React methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with ethanol.

- Use sodium ethoxide as a base at 70°C.

Purification and Analytical Characterization

Crystallization Techniques

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-δ) | 1.30 ppm (t, CH₃), 2.50–2.70 ppm (m, cyclohexane H), 8.10 ppm (s, NHCHO). |

| FT-IR (cm⁻¹) | 1673 (C=O ester), 1616 (C=O amide), 3415 (NH). |

| MS (ESI+) | m/z 280.1 [M+H]⁺. |

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| MSA Cyclization | 80% | 98% | Industrial |

| Thio-Michael | 75% | 95% | Lab-scale |

| Formic Acid Formylation | 85% | 97% | Moderate |

Chemical Reactions Analysis

Formylation of Precursor Amine

This compound is synthesized through formylation of its precursor, ethyl 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Key methodologies include:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| N-Formylation | Formic acid, reflux | Introduces formylamino group at C2 | |

| Acylation | Formamide, thermal cyclization | Forms annulated pyrimidine derivatives |

The formylation reaction preserves the benzothiophene core while introducing a formyl group, confirmed via IR (ν 1684 cm⁻¹ for C=O) and ¹H NMR (δ 8.50 ppm for CHO proton) .

Ester Group Reactivity

The ethyl ester at C3 participates in hydrolysis and substitution reactions:

Hydrolysis yields the carboxylic acid, enabling further conjugation, while aminolysis generates amides for pharmacological studies .

Cyclization and Annulation

The formylamino group facilitates cyclization under specific conditions:

Cyclization with formamide produces fused pyrimidine rings, enhancing anticancer activity in vitro . Thiazine derivatives exhibit superior analgesic effects compared to metamizole in murine models .

Functionalization of the Ketone Group

The 7-oxo group undergoes condensation and reduction:

| Reaction Type | Reagents/Conditions | Product | Utility | Source |

|---|---|---|---|---|

| Schiff Base Formation | Benzaldehyde, ethanol | Hydrazone derivatives | Chelation studies | |

| Reduction | NaBH₄, methanol | 7-Hydroxy analog | Metabolic stability |

Hydrazones derived from this ketone show potential in metal coordination chemistry, while reduced forms improve pharmacokinetic profiles .

Electrophilic Substitution

The benzothiophene core undergoes electrophilic attacks at electron-rich positions:

| Reaction Type | Reagents/Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| Sulfonation | SO₃H, H₂SO₄ | Sulfonated derivatives | Enhanced solubility | |

| Chlorination | POCl₃, DMF | Chloro-pyrimidine analogs | Cross-coupling |

Chlorinated derivatives serve as intermediates for Suzuki-Miyaura couplings, expanding structural diversity .

Biological Activity Correlation

Structural modifications directly impact bioactivity:

| Derivative Type | Biological Activity | Efficacy (vs Control) | Source |

|---|---|---|---|

| Thienopyrimidinones | Apoptosis induction (MCF-7) | IC₅₀ = 8.2 μM | |

| Triazolo-thiones | Analgesic (hot-plate test) | 40% latency increase |

These findings highlight the compound's versatility in medicinal chemistry, particularly in oncology and pain management .

Scientific Research Applications

Analgesic Activity

Recent studies have highlighted the analgesic potential of derivatives related to ethyl 2-(formylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. In one study, derivatives were synthesized and evaluated for their analgesic effects using the "hot plate" method on mice. The results indicated that these compounds exhibited analgesic effects that surpassed those of traditional analgesics like metamizole .

| Compound | Analgesic Effect | Comparison Drug |

|---|---|---|

| Derivative A | High | Metamizole |

| Derivative B | Moderate | Metamizole |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Researchers have synthesized bicyclic and tricyclic derivatives based on its structure, which showed promising results in inhibiting tumor cell proliferation in vitro. These derivatives were designed to enhance selectivity and reduce toxicity compared to existing treatments .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be modified to produce various derivatives with enhanced biological activities. For instance:

- Starting Materials : The synthesis begins with thiophene derivatives.

- Reactions : Key reactions include cyclization and functional group modifications.

- Characterization : The final products are characterized using techniques such as NMR and IR spectroscopy.

Case Study 1: Analgesic Derivatives

In a study published by Siutkina et al., new derivatives were synthesized from the base compound and evaluated for their analgesic properties. The study utilized both in vitro assays and animal models to assess efficacy .

Case Study 2: Antitumor Agents

Another research effort focused on developing thieno[2,3-d]pyrimidine derivatives from the base compound, which were tested for their ability to inhibit cancer cell lines. The results demonstrated significant antitumor activity, suggesting a pathway for further drug development targeting specific cancer types .

Mechanism of Action

The mechanism of action of ethyl 2-(formylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The formylamino group can form hydrogen bonds with active sites, while the benzothiophene core provides a stable scaffold for binding. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of tetrahydrobenzothiophene-3-carboxylates with varying amino substituents. Below is a systematic comparison with structurally related analogs:

Key Observations:

Substituent Effects on Hydrogen Bonding: The formylamino group likely participates in intramolecular N–H⋯O hydrogen bonding, similar to the S(6) motif observed in benzamido and acetylamino analogs . This motif stabilizes the molecular conformation and influences crystallinity. Bulkier substituents (e.g., benzoylamino) may disrupt planar arrangements, as seen in the 8.13° dihedral angle between the benzothiophene core and phenyl ring in the benzamido derivative .

Synthetic Accessibility: The Petasis reaction () enables the incorporation of complex substituents (e.g., ethoxy-phenyl groups) but with modest yields (22%), likely due to steric hindrance or competing side reactions . Discontinuation of the acetylamino derivative () suggests challenges in scalability or stability, possibly due to hydrolysis of the acetyl group .

Physicochemical Properties: Lipophilicity increases with larger substituents (e.g., benzoylamino vs. formylamino), impacting solubility and bioavailability. The propoxybenzoyl derivative () exemplifies how extended alkyl chains enhance hydrophobicity . Crystallographic disorder in the cyclohexene ring (e.g., acetylamino derivative) highlights conformational flexibility, which may affect packing efficiency and melting points .

Structural analysis tools like SHELXL () and ORTEP-3 () have been critical in resolving these compounds’ crystallographic details, enabling precise comparisons .

Biological Activity

Ethyl 2-(formylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in cancer research and pharmacology. This article provides a detailed overview of its biological activity based on recent studies and findings.

- Molecular Formula : C₁₁H₁₃N₃O₃S

- Molecular Weight : 267.30 g/mol

- CAS Number : 96334-44-0

The compound is primarily noted for its antitumor activity . Studies have shown that it induces apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. The mechanism involves several pathways:

- Apoptosis Induction : The compound has been observed to significantly reduce cell viability in MCF-7 cells, with an IC₅₀ value ranging from 23.2 to 49.9 μM. The treatment resulted in a marked increase in both early and late apoptotic cells, indicating its effectiveness in triggering programmed cell death .

- Cell Cycle Arrest : Flow cytometry analyses demonstrated that the compound causes G2/M-phase and S-phase arrest in the cell cycle, which contributes to its antiproliferative effects .

- Autophagy Modulation : While the compound did not significantly induce autophagic cell death, it inhibited autophagic processes, further supporting its role as an antiproliferative agent .

Biological Activity Summary

| Activity Type | Details |

|---|---|

| Antitumor Activity | Induces apoptosis in MCF-7 cells (IC₅₀ = 23.2 μM) |

| Cell Cycle Effects | Causes G2/M-phase and S-phase arrest |

| Autophagy Effects | Inhibits autophagic cell death |

| Hematological Effects | Improves CBC parameters in treated mice compared to controls |

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the cytotoxic effects of various derivatives of the compound on breast cancer cells. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity, with some achieving significant reductions in cell viability .

- Animal Models : In vivo studies demonstrated that administration of the compound improved hematological parameters in tumor-bearing mice, suggesting potential therapeutic benefits beyond direct antitumor effects .

- Comparative Analyses : Comparative studies have shown that the compound's activity exceeds that of standard chemotherapeutics like 5-FU in certain contexts, particularly regarding liver enzyme restoration and overall health improvement in treated subjects .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(formylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and what key intermediates are involved?

The compound is synthesized via multi-step routes involving cyclization, reduction, and amidation. A common approach starts with reacting ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with acylating agents (e.g., benzoyl chloride) to form intermediates like ethyl 2-(benzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate . Subsequent formylation with formamide in the presence of dehydrating agents yields the target compound . Key intermediates include nitro-reduced derivatives and halogenated precursors, as seen in Apixaban synthesis pathways .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray crystallography : Used to resolve molecular geometry, hydrogen bonding networks, and disorder in crystal structures. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools .

- NMR and IR spectroscopy : Confirm functional groups (e.g., formylamino C=O stretch at ~1680 cm⁻¹) and monitor reaction progress .

- Single-crystal diffraction : Provides lattice parameters (e.g., space group P1, cell dimensions a = 8.56 Å, b = 9.35 Å, c = 11.74 Å) and validates intramolecular interactions like S(6) hydrogen-bonded motifs .

Q. What crystallographic software tools are recommended for structural analysis of this compound?

- SHELX suite : SHELXL for refinement (handling disorder via EADP constraints) and SHELXS for structure solution .

- WinGX : Integrates SHELX with visualization tools for small-molecule crystallography .

- ORTEP-3 : Generates publication-quality thermal ellipsoid diagrams to illustrate molecular geometry and disorder .

Advanced Research Questions

Q. How can hydrogen-bonding patterns and graph set analysis be applied to understand the crystal packing of this compound?

Hydrogen-bonding networks are analyzed using Etter’s graph set notation. For example, intramolecular N–H···O bonds in the title compound form an S(6) ring motif, while intermolecular C–H···O interactions create larger R₂²(16) motifs . These patterns influence crystallographic stability and solubility, critical for pharmaceutical applications.

Q. How should researchers address positional disorder in the crystal structure of this compound during refinement?

- Disorder modeling : Use SHELXL’s PART and EADP instructions to refine split positions for disordered groups (e.g., cyclohexene methylenes with 64:36 occupancy ratios) .

- Constraints : Apply geometric restraints (e.g., AFIX commands) to maintain reasonable bond lengths and angles for disordered fragments.

- Validation : Cross-check displacement parameters (Ueq) and residual electron density maps to avoid overinterpretation .

Q. How can contradictions in synthetic pathway data (e.g., competing intermediates) be resolved?

- Mechanistic studies : Use LC-MS or <sup>13</sup>C NMR to track intermediates, such as distinguishing between nitro-reduced and halogenated byproducts .

- Kinetic analysis : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor the desired pathway. For example, reducing nitro groups before formylation minimizes side reactions .

- Computational modeling : Employ DFT calculations to predict reaction energetics and validate plausible mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.